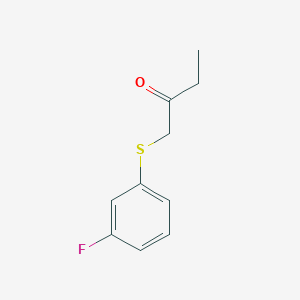
1-((3-Fluorophenyl)thio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((3-Fluorophenyl)thio)butan-2-one is an organic compound with the molecular formula C10H11FOS It is characterized by the presence of a fluorophenyl group attached to a butanone backbone via a sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Fluorophenyl)thio)butan-2-one typically involves the reaction of 3-fluorothiophenol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1-((3-Fluorophenyl)thio)butan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles in the presence of catalysts such as aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
1-((3-Fluorophenyl)thio)butan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-((3-Fluorophenyl)thio)butan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfur atom can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-Fluorophenyl)butan-2-one: Lacks the sulfur atom, resulting in different chemical properties and reactivity.
1-(4-Fluorophenyl)thio)butan-2-one: Similar structure but with the fluorine atom in a different position, affecting its reactivity and interactions.
1-(3-Chlorophenyl)thio)butan-2-one: Chlorine atom instead of fluorine, leading to different electronic effects and reactivity.
Uniqueness
1-((3-Fluorophenyl)thio)butan-2-one is unique due to the presence of both a fluorophenyl group and a sulfur atom, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for versatile reactivity and interactions, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C10H11FOS |
|---|---|
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1-(3-fluorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H11FOS/c1-2-9(12)7-13-10-5-3-4-8(11)6-10/h3-6H,2,7H2,1H3 |
Clave InChI |
DWNGFEFOKGINMN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)CSC1=CC=CC(=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


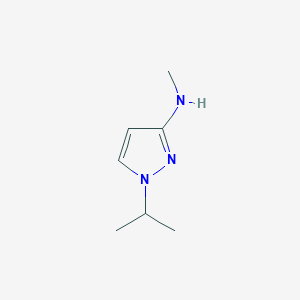


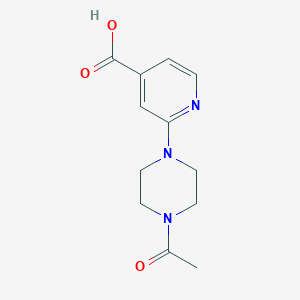

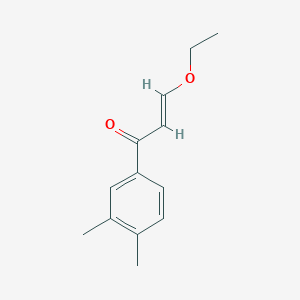
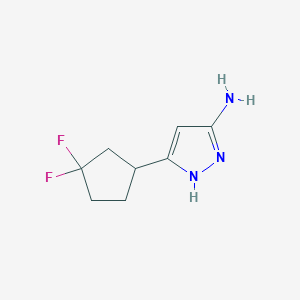
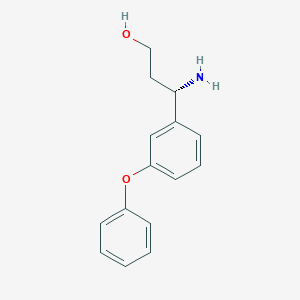
![6,6-Difluorospiro[3.3]heptane-2-thiol](/img/structure/B13490748.png)
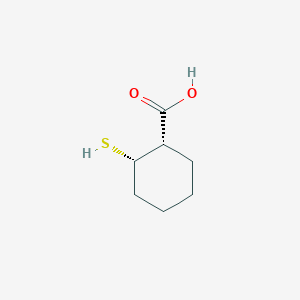
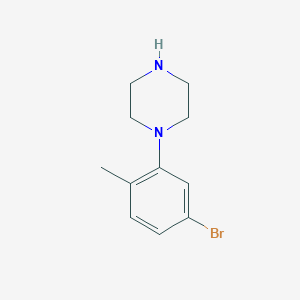
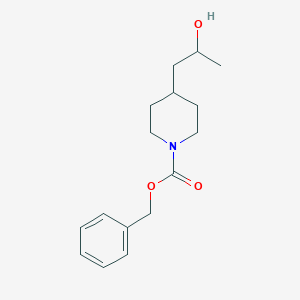
![Methyl 3-bromo-5-[(chlorocarbonyl)oxy]benzoate](/img/structure/B13490780.png)

